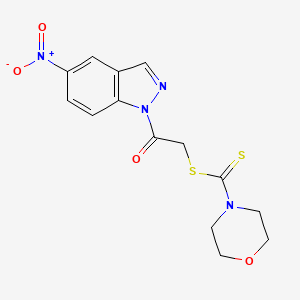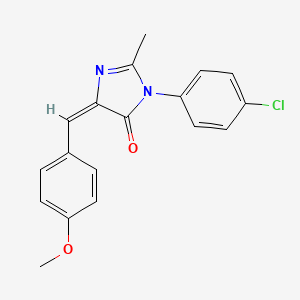![molecular formula C19H17NO5S B15283910 2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B15283910.png)
2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Naphthalene Sulfonation: The starting material, 4-ethoxynaphthalene, undergoes sulfonation using sulfuric acid to introduce the sulfonyl group.
Amidation: The sulfonated naphthalene is then reacted with 2-aminobenzoic acid under appropriate conditions to form the sulfonamide linkage.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Formation of 4-ethoxy-1-naphthaldehyde or 4-ethoxy-1-naphthoic acid.
Reduction: Formation of 4-ethoxy-1-naphthyl sulfide.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or antimicrobial agents.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.
Antimicrobial Activity: It may disrupt microbial cell wall synthesis or interfere with essential metabolic pathways, leading to cell death.
Organic Electronics: In materials science, the compound’s electronic properties, such as charge transport and light absorption, are exploited in device applications.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-{[(4-Chloro-1-naphthyl)sulfonyl]amino}benzoic acid: Contains a chloro substituent on the naphthalene ring.
2-{[(4-Methyl-1-naphthyl)sulfonyl]amino}benzoic acid: Features a methyl group on the naphthalene ring.
Uniqueness
2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical behavior compared to its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
Properties
Molecular Formula |
C19H17NO5S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H17NO5S/c1-2-25-17-11-12-18(14-8-4-3-7-13(14)17)26(23,24)20-16-10-6-5-9-15(16)19(21)22/h3-12,20H,2H2,1H3,(H,21,22) |
InChI Key |
UUQSQAWGJUQSSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{5-[1-(methylamino)cyclopentyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B15283838.png)
![2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B15283854.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B15283860.png)
![8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B15283865.png)
![3-(1-Azepanylmethyl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283872.png)
![3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)



![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline](/img/structure/B15283908.png)
![(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone](/img/structure/B15283913.png)

![6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)
